N-(2-methoxy-5-nitrophenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)acetamide , is a chemical compound with the following properties:
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
CAS Registry Number: 33721-54-9
This compound has been detected in natural environments and microbial populations, and it is considered an environmental contaminant that may be released from industrial facilities .
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(2-methoxy-5-nitrophenyl)acetamide involves several steps:
Reduction of Nitro Group: Reduction of the nitro group in the starting material.
Oxidation of Nitro Group: Oxidation of the reduced intermediate.
Cleavage of Ester Linkage: Cleavage of the ester linkage.
Methylation of Amide Nitrogen: Methylation of the amide nitrogen .
Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories may synthesize it using the above steps.
Chemical Reactions Analysis
N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed during these reactions would vary based on the specific reaction conditions .
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)acetamide finds applications in:
Chemistry: As a reagent in synthetic chemistry.
Biology: Possibly used in biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Its industrial applications remain to be explored .
Mechanism of Action
The exact mechanism by which N-(2-methoxy-5-nitrophenyl)acetamide exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
While specific comparisons are lacking, N-(2-methoxy-5-nitrophenyl)acetamide stands out due to its unique structure. Similar compounds include other nitro-substituted aromatic derivatives .
Properties
Molecular Formula |
C13H11N3O7S |
---|---|
Molecular Weight |
353.31 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O7S/c1-23-12-7-6-9(15(17)18)8-10(12)14-24(21,22)13-5-3-2-4-11(13)16(19)20/h2-8,14H,1H3 |
InChI Key |
RWGQWCJYMQVYDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.